Reboxetine mesylate

概要

説明

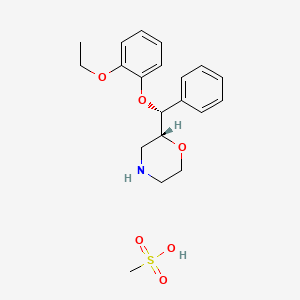

Reboxetine mesylate is a selective noradrenaline reuptake inhibitor primarily used as an antidepressant. It is the mesylate salt form of reboxetine, which is an a-ariloxybenzyl derivative of morpholine. This compound is used in the treatment of clinical depression, panic disorder, and attention deficit hyperactivity disorder. It is marketed under various trade names, including Edronax, Norebox, Prolift, Solvex, Davedax, and Vestra .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of reboxetine mesylate typically starts from cinnamyl alcohol. The process involves several steps, including the formation of intermediates and the final conversion to this compound. The optimized process minimizes impurity formation and utilizes simplified processing to improve yield and throughput .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the optimized process. The process is designed to be efficient and scalable, allowing for the production of multiton quantities of this compound .

化学反応の分析

Synthetic Routes

Reboxetine mesylate synthesis involves three primary routes, each with distinct reaction sequences and efficiencies:

Route 1: Original Pharmacia Process

-

Step 1 : Protection of (±)-diol 4 with TMS groups, though poorly selective for the primary alcohol, leading to impurities .

-

Step 2 : Chloroacetyl chloride introduces a two-carbon fragment to form intermediate 5 , followed by reduction using Vitride™ (sodium bis(2-methoxyethoxy)aluminum hydride) .

-

Step 3 : Cyclization of the intermediate in dichloromethane (DCM) to yield (±)-reboxetine mesylate .

-

Step 4 : Resolution of racemic diol 4 via mandelate salt formation, followed by conversion to (S,S)-reboxetine succinate .

Key Metrics :

Route 3: Commercial Process (Optimized)

-

Telescoped reactions minimize solvent use (69 L/kg API) and isolate only two intermediates (9 and 14 ) .

-

Sodium hydroxide-mediated cyclization of 14 in THF/ethanol yields (S,S)-reboxetine free base, converted to succinate salt .

Enzymatic Acylation

Primary alcohol in diol 9 is selectively acylated using iso-propenyl acetate and Novozymes CaL B, avoiding cryogenic conditions and TMS migration issues .

Epoxide Formation

Mesylate 11 undergoes nucleophilic displacement with aqueous NaOH to form epoxide 12 , facilitated by phase-transfer catalysts .

Zwitterion Cyclization

Zwitterion 14 cyclizes intramolecularly under basic conditions (NaOH in THF/ethanol) to form (S,S)-reboxetine free base via a five-membered transition state .

Salt Formation and Interconversion

-

Mesylate Salt Preparation : Reboxetine free base reacts with methanesulfonic acid in ethanol or dichloromethane .

-

Conversion to Succinate : (S,S)-reboxetine free base is treated with succinic acid in ethanol, followed by crystallization .

-

Resolution via Mandelate Salt : Racemic diol 4 is resolved using (S)-camphanic acid, crystallizing the undesired enantiomer and upgrading chiral purity to 99% e.e. .

Process Improvements

-

Solvent Reduction : Replaced dichloromethane with toluene/ethanol mixtures, cutting solvent use by 94% .

-

Waste Mitigation : Aqueous triethanolamine quench eliminated solid waste from Vitride™ reduction .

-

Enzyme Efficiency : Novozymes CaL B enabled selective acylation at 30°C, avoiding cryogenic steps .

Environmental Impact

The optimized commercial route reduced solvent consumption by 94%, aqueous waste by 92%, and reagent use by 91% compared to the original process . Key advancements include enzymatic catalysis, telescoped reactions, and phase-transfer catalysis.

科学的研究の応用

Antidepressant Efficacy

Reboxetine is primarily indicated for MDD. Numerous studies have evaluated its effectiveness compared to placebo and other antidepressants.

Meta-Analyses and Clinical Trials

- A meta-analysis indicated that reboxetine has a statistically significant effect on reducing depressive symptoms compared to placebo, with a pooled effect size of -1.54 (95% CI: -2.23; -0.85) .

- In a controlled trial, reboxetine was compared with fluoxetine and placebo, showing no significant differences in primary efficacy endpoints but highlighting its potential benefits in specific patient populations .

Responder Rates

- In severe depression cases, reboxetine demonstrated a responder rate of 63%, significantly higher than the 36% observed with placebo .

Treatment of Anxiety Disorders

Reboxetine has been investigated for its efficacy in treating anxiety disorders, including obsessive-compulsive disorder (OCD) and panic disorder.

- A patent application suggests that reboxetine can enhance treatment for OCD and panic disorders, indicating its broader psychiatric utility beyond depression .

Weight Loss Case Studies

Reboxetine's side effects include significant weight loss in some patients, which has been documented in case studies.

- A notable case involved a 44-year-old woman who experienced profound weight loss while on reboxetine, with her BMI dropping from 21.4 kg/m² to 16.8 kg/m² over 11 months. The weight loss was directly correlated with the drug's administration and withdrawal .

Pharmacokinetics and Dosage

Reboxetine is rapidly absorbed with a half-life of approximately 13 hours, achieving steady-state concentrations within five days . Dosage adjustments are recommended for elderly patients or those with renal/hepatic impairments due to its elimination pathways.

Adverse Effects

While generally well-tolerated, reboxetine can cause side effects such as dry mouth, constipation, insomnia, dizziness, and tachycardia . Notably, it has been associated with a higher incidence of treatment-emergent sexual dysfunction compared to fluoxetine .

Comprehensive Data Table

作用機序

Reboxetine mesylate exerts its effects by selectively inhibiting the reuptake of noradrenaline. This inhibition increases the concentration of noradrenaline in synapses, which helps alleviate symptoms of depression. This compound does not significantly affect the reuptake of dopamine or serotonin and has low affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

類似化合物との比較

Desmethylimipramine: A tricyclic antidepressant that also inhibits noradrenaline reuptake but affects other neurotransmitters as well.

Atomoxetine: Another selective noradrenaline reuptake inhibitor used primarily for attention deficit hyperactivity disorder.

Venlafaxine: A serotonin-norepinephrine reuptake inhibitor that affects both serotonin and noradrenaline reuptake.

Uniqueness: Reboxetine mesylate is unique in its high selectivity for noradrenaline reuptake inhibition, making it distinct from other antidepressants that affect multiple neurotransmitters. This selectivity reduces the likelihood of side effects associated with the inhibition of other neurotransmitters .

生物活性

Reboxetine mesylate is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of major depressive disorder. Its biological activity is characterized by its potent inhibition of norepinephrine transporters, which enhances norepinephrine levels in the synaptic cleft, thereby contributing to its antidepressant effects.

- Chemical Name : (2 R*)-2-[(R)-(2-Ethoxyphenoxy)phenylmethyl]morpholine mesylate

- CAS Number : 98769-84-7

- Molecular Weight : 409.5 g/mol

- Purity : ≥99% (HPLC)

- Solubility : Soluble in water to 100 mM

Reboxetine demonstrates a high selectivity for norepinephrine transporters (NET) with an inhibition constant of 1.1 nM, while showing significantly lower affinity for serotonin (SERT) and dopamine transporters (DAT) with values of 129 nM and >10,000 nM, respectively. This results in over 1000-fold selectivity against α-adrenoceptors, serotonin receptors, dopamine receptors, and muscarinic acetylcholine receptors .

Antidepressant Effects

Reboxetine has been shown to be effective in treating major depressive disorder, particularly in patients who do not respond adequately to selective serotonin reuptake inhibitors (SSRIs). Its mechanism involves increasing norepinephrine availability and modulating neurotransmitter systems associated with mood regulation.

Case Studies

-

Weight Loss Associated with Reboxetine Use :

A notable case involved a 44-year-old woman who experienced significant weight loss while on reboxetine (12 mg daily). Over 11 months, her BMI dropped from 21.4 kg/m² to 16.8 kg/m². Withdrawal from the drug led to a recovery in her weight, indicating a probable link between reboxetine and weight loss . -

Management of Depression in Parkinsonism :

Another case highlighted successful management of depression in a patient with Parkinsonism who developed symptoms related to paroxetine use. Reboxetine was effective in alleviating depressive symptoms without exacerbating motor symptoms .

In Vivo Studies

In animal models, reboxetine has demonstrated antidepressant-like activity through various behavioral tests such as the forced swim test (FST) and tail suspension test (TST). For example, studies showed that co-administration of reboxetine with DMPX significantly reduced immobility time compared to controls, suggesting enhanced antidepressant efficacy when combined with other agents .

Pharmacokinetics

Reboxetine is administered orally and exhibits good bioavailability. The drug undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4. However, it also shows weak inhibition of CYP3A4, which may influence its pharmacokinetics and potential drug interactions .

Summary Table of Biological Activity

| Biological Activity | Details |

|---|---|

| Target | Norepinephrine Transporter (NET) |

| K_i Values | NET: 1.1 nM; SERT: 129 nM; DAT: >10,000 nM |

| Selectivity | >1000-fold over α-adrenoceptors and other receptors |

| Primary Use | Treatment of Major Depressive Disorder |

| Notable Side Effects | Weight loss; potential metabolic effects |

特性

IUPAC Name |

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTZMJIMMUNLQD-STYNFMPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045690 | |

| Record name | Reboxetine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98769-84-7 | |

| Record name | Reboxetine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98769-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reboxetine mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098769847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reboxetine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98769-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REBOXETINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94J81YNNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。